An In-depth Technical Guide to Ac-Lys(Ac)-D-Ala-D-Lactic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to Ac-Lys(Ac)-D-Ala-D-Lactic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the depsipeptide Ac-Lys(Ac)-D-Ala-D-Lactic acid, a crucial substrate for studying penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). This document details its chemical structure, physicochemical properties, and its primary application in trapping acyl-enzyme intermediates. Detailed experimental protocols for its use in enzymatic assays and visualizations of the underlying biochemical pathways are provided to facilitate its use in research and drug development.
Chemical Structure and Properties
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a synthetic depsipeptide, where an ester linkage replaces a peptide bond. Specifically, the C-terminal D-Alanine is linked to a D-Lactic acid residue. The lysine residue is diacetylated, with acetyl groups on both the α-amino and ε-amino groups.
Chemical Structure:
Physicochemical Properties
The following table summarizes the known physicochemical properties of Ac-Lys(Ac)-D-Ala-D-Lactic acid. It is important to note that some of these values are calculated and have not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 65882-12-4 | [1][2] |
| Molecular Formula | C₁₆H₂₇N₃O₇ | [1] |
| Molecular Weight | 373.41 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point (calc.) | 740.5 ± 60.0 °C at 760 mmHg | |
| Density (calc.) | 1.2 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Store at 2-8 °C for short term, -20°C to -80°C for long term storage. | [1][3] |
Spectroscopic Data
Mechanism of Action and Biological Significance
Ac-Lys(Ac)-D-Ala-D-Lactic acid is primarily utilized as a substrate for penicillin-sensitive DD-carboxypeptidases, which are a type of penicillin-binding protein (PBP).[4] These enzymes are crucial for the final steps of bacterial cell wall peptidoglycan synthesis.
The key feature of this depsipeptide is the ester bond replacing the terminal D-Ala-D-Ala peptide bond found in the natural substrate. The hydrolysis of this ester bond by DD-carboxypeptidases proceeds through a two-step mechanism involving an acyl-enzyme intermediate.
Figure 1: Simplified reaction mechanism of DD-carboxypeptidase with Ac-Lys(Ac)-D-Ala-D-Lactic acid.
The rate-limiting step for the natural peptide substrate is often the acylation step. However, with the depsipeptide, the acylation (cleavage of the ester bond) is significantly faster than the deacylation step.[4] This kinetic difference allows for the accumulation and trapping of the acyl-enzyme intermediate, making Ac-Lys(Ac)-D-Ala-D-Lactic acid an invaluable tool for studying the mechanism of these enzymes and for screening potential inhibitors.
Experimental Protocols
The following protocols are based on the methodologies described by Rasmussen et al. (1978) in their seminal paper on the use of this depsipeptide substrate.[4]
Enzymatic Assay of DD-Carboxypeptidase Activity
This protocol describes a method to measure the hydrolysis of Ac-Lys(Ac)-D-Ala-D-Lactic acid by a purified DD-carboxypeptidase.
Materials:
-
Purified DD-carboxypeptidase
-
Ac-Lys(Ac)-D-Ala-D-Lactic acid (radiolabeled or non-radiolabeled)
-
Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Quenching solution (e.g., 0.5 M HCl)
-
High-voltage electrophoresis system or HPLC
-
Scintillation counter (if using radiolabeled substrate)
Procedure:
-
Prepare a stock solution of Ac-Lys(Ac)-D-Ala-D-Lactic acid in an appropriate solvent (e.g., DMSO or water).
-
Prepare the reaction mixture in the assay buffer containing a known concentration of the depsipeptide substrate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the purified DD-carboxypeptidase.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding them to the quenching solution.
-
Separate the product (Ac-Lys(Ac)-D-Ala) from the unreacted substrate using high-voltage electrophoresis at pH 3.5 or by reverse-phase HPLC.
-
Quantify the amount of product formed. If using a radiolabeled substrate, this can be done by scintillation counting of the separated product spots/peaks. For non-radiolabeled substrate, quantification can be achieved by HPLC with appropriate standards.
-
Calculate the initial velocity of the reaction from the rate of product formation.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations.
Trapping of the Acyl-Enzyme Intermediate
This protocol describes the method to isolate the covalent acyl-enzyme intermediate formed during the hydrolysis of the depsipeptide.
Materials:
-
Purified DD-carboxypeptidase (e.g., from Bacillus subtilis)
-
¹⁴C-labeled Ac-Lys(Ac)-D-Ala-D-Lactic acid
-
Incubation buffer (e.g., 0.1 M sodium cacodylate, pH 5.0)
-
pH lowering solution (e.g., 30% acetic acid)
-
Sephadex G-50 column equilibrated with a low pH buffer (e.g., 10% acetic acid)
-
Scintillation counter
Procedure:
-
Incubate the purified DD-carboxypeptidase with ¹⁴C-labeled Ac-Lys(Ac)-D-Ala-D-Lactic acid in the incubation buffer at a suitable temperature (e.g., room temperature) for a defined period (e.g., 10 minutes).
-
Rapidly lower the pH of the incubation mixture to 3.0 by adding the pH lowering solution. This step is crucial to stabilize the acyl-enzyme intermediate.
-
Immediately apply the acidified mixture to the pre-equilibrated Sephadex G-50 column.
-
Elute the column with the low pH buffer and collect fractions.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
The protein-containing fractions (which will elute in the void volume) that have associated radioactivity correspond to the trapped ¹⁴C-acyl-enzyme intermediate.
-
The stoichiometry of substrate binding can be determined by measuring the protein concentration in the radioactive fractions.
Figure 2: Experimental workflow for trapping the acyl-enzyme intermediate.
Applications in Drug Development
The ability to study the mechanism of DD-carboxypeptidases and other PBPs using Ac-Lys(Ac)-D-Ala-D-Lactic acid has significant implications for drug development.
-
High-Throughput Screening: The enzymatic assay described can be adapted for high-throughput screening of compound libraries to identify novel inhibitors of PBPs.
-
Mechanism of Action Studies: This substrate allows for detailed kinetic analysis of potential antibiotics, determining whether they are competitive, non-competitive, or uncompetitive inhibitors, and whether they form covalent adducts with the enzyme.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of Ac-Lys(Ac)-D-Ala-D-Lactic acid, researchers can probe the substrate specificity of different PBPs, aiding in the design of targeted therapeutics.
Conclusion
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a powerful and indispensable tool for researchers studying bacterial cell wall biosynthesis and developing new antibacterial agents. Its unique chemical structure, which facilitates the trapping of a key catalytic intermediate, provides a window into the mechanism of penicillin-binding proteins. The experimental protocols and conceptual frameworks presented in this guide are intended to equip scientists with the knowledge to effectively utilize this depsipeptide in their research endeavors.
